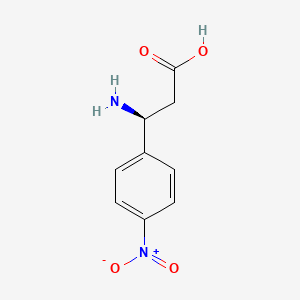

(s)-3-Amino-3-(4-nitrophenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives similar to "(s)-3-Amino-3-(4-nitrophenyl)propanoic acid" often involves multistep reactions including nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions. These methods are highlighted for their low cost and suitability for industrial-scale production (Yuan Guo-qing, 2013).

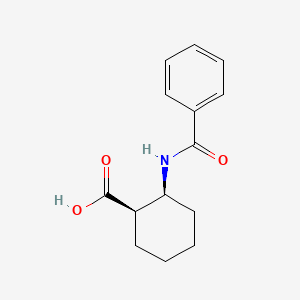

Molecular Structure Analysis

Investigations into the molecular structure of related compounds utilize techniques such as X-ray diffraction, demonstrating the detailed arrangement of atoms within the molecule and confirming their absolute configurations (O. Achmatowicz et al., 1997).

Chemical Reactions and Properties

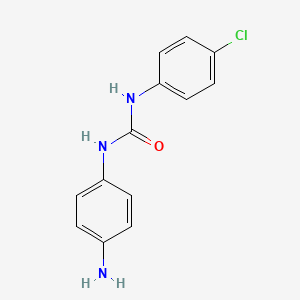

Various chemical reactions involving related compounds have been explored, including the Lossen rearrangement for the synthesis of ureas from carboxylic acids, showcasing the versatility and reactivity of these molecules (Kishore Thalluri et al., 2014).

Physical Properties Analysis

The physical properties of similar compounds, including their vibrational and electronic absorption spectroscopic profiles, have been thoroughly characterized using techniques like FT-IR, FT-Raman, and UV–Visible spectra. These studies provide insights into the bonding, anti-bonding nature, and nonlinear optical properties (Christina Susan Abraham et al., 2018).

Chemical Properties Analysis

The chemical properties of compounds like "(s)-3-Amino-3-(4-nitrophenyl)propanoic acid" are complex and diverse. Studies on their reactivity, such as the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, illuminate the mechanisms and outcomes of their interactions with various reagents, further highlighting their potential utility in synthesis (Kishore Thalluri et al., 2014).

Aplicaciones Científicas De Investigación

Biomarker Development in Cancer Research

Measurement of human urinary carcinogen metabolites, including those related to compounds similar to (S)-3-amino-3-(4-nitrophenyl)propanoic acid, is a practical approach for obtaining important information about the relationship between tobacco use and cancer. Carcinogens and their metabolites quantified in the urine of smokers or those exposed to environmental tobacco smoke include a variety of compounds, suggesting the potential of (S)-3-amino-3-(4-nitrophenyl)propanoic acid derivatives as biomarkers in cancer research Hecht, 2002.

Advanced Oxidation Processes in Environmental Science

The study of advanced oxidation processes (AOPs) for the degradation of recalcitrant compounds, including acetaminophen, highlights the role of nitrophenyl-derived compounds in environmental science. The generation of different kinetics, mechanisms, and by-products through AOPs demonstrates the relevance of nitrophenyl derivatives in understanding and improving environmental remediation techniques Qutob et al., 2022.

Pharmacological Research

Chlorogenic Acid (CGA), a compound structurally related to (S)-3-amino-3-(4-nitrophenyl)propanoic acid, showcases the importance of nitrophenyl derivatives in pharmacological research. CGA's diverse therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective activities, emphasize the potential of similar compounds in drug development and the treatment of various disorders Naveed et al., 2018.

Safety and Hazards

Propiedades

IUPAC Name |

(3S)-3-amino-3-(4-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQPVKJZKRICRR-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CC(=O)O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362531 |

Source

|

| Record name | (3S)-3-Amino-3-(4-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(s)-3-Amino-3-(4-nitrophenyl)propanoic acid | |

CAS RN |

501030-96-2 |

Source

|

| Record name | (3S)-3-Amino-3-(4-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1269961.png)

![{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid](/img/structure/B1269992.png)